(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a benzofuran ring, a dimethoxyphenyl group, and an oxazolyl-pyrrolidine-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps include the formation of the benzofuran ring, the introduction of the dimethoxyphenyl group, and the construction of the oxazolyl-pyrrolidine-dione core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, cellular pathways, and other biological processes.
Medicine: Its unique structure and potential bioactivity suggest applications in drug discovery and development, particularly for targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, dimethoxyphenyl-containing molecules, and oxazolyl-pyrrolidine-dione analogs. Examples include:
- (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
- Ethyl acetoacetate
- Benzothiazole compounds
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H20N2O7 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O7/c1-13-10-20(26-34-13)27-22(16-12-15(31-2)8-9-18(16)32-3)21(24(29)25(27)30)23(28)19-11-14-6-4-5-7-17(14)33-19/h4-12,22,29H,1-3H3 |
InChI Key |
PBOVAJABGWDCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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